5-chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

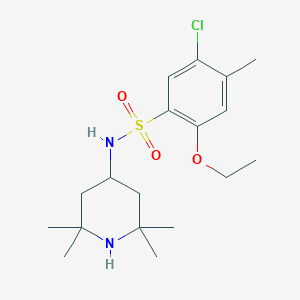

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The base name derives from benzenesulfonamide, with positional indicators and substituent names arranged according to priority rules. The complete systematic name is 5-chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, where the benzene ring serves as the parent structure with sulfonamide functionality at position 1.

The structural representation reveals a benzene ring bearing three substituents: a chlorine atom at position 5, an ethoxy group (-OCH₂CH₃) at position 2, and a methyl group (-CH₃) at position 4. The sulfonamide nitrogen is bonded to a 2,2,6,6-tetramethylpiperidin-4-yl group, creating a sterically hindered environment around the nitrogen center. Related compounds in the literature demonstrate similar structural patterns, such as 5-chloro-2-ethoxy-4-methylbenzenesulfonamide, which lacks the piperidine substituent but maintains the same benzene ring substitution pattern.

The compound's structure can be analyzed through comparison with structurally related molecules found in chemical databases. For instance, 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide shares the same piperidine component but differs in the benzene ring substitution, having a methoxy group instead of the ethoxy and methyl substituents. This comparison highlights the modular nature of sulfonamide chemistry, where systematic variations in substituents allow for fine-tuning of molecular properties.

The 2,2,6,6-tetramethylpiperidine component represents a well-characterized structural motif in organic chemistry. This hindered amine derivative, also known by its abbreviated form in literature, serves as a starting material for various synthetic transformations and appears in numerous bioactive compounds. The tetramethyl substitution pattern creates significant steric hindrance around the nitrogen atom, influencing both the chemical reactivity and physical properties of compounds containing this moiety.

Molecular Formula and Weight Analysis

The molecular formula for 5-chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is C₁₈H₂₉ClN₂O₃S. This formula represents the elemental composition of 18 carbon atoms, 29 hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight can be calculated as approximately 389.0 grams per mole, based on standard atomic masses.

| Molecular Component | Count | Contribution to Formula | Mass Contribution (g/mol) |

|---|---|---|---|

| Carbon atoms | 18 | C₁₈ | 216.24 |

| Hydrogen atoms | 29 | H₂₉ | 29.29 |

| Chlorine atoms | 1 | Cl | 35.45 |

| Nitrogen atoms | 2 | N₂ | 28.02 |

| Oxygen atoms | 3 | O₃ | 48.00 |

| Sulfur atoms | 1 | S | 32.07 |

| Total Molecular Weight | C₁₈H₂₉ClN₂O₃S | 389.07 |

Comparative analysis with related compounds provides insight into how structural modifications affect molecular weight. The structurally similar 2,5-diethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has a molecular formula of C₁₉H₃₂N₂O₄S and a molecular weight of 384.5 grams per mole. This compound differs by having two ethoxy groups instead of one ethoxy group, one methyl group, and one chlorine atom, resulting in a slightly lower molecular weight despite having one additional carbon atom. This difference illustrates how halogen substitution can significantly impact molecular weight calculations.

The molecular weight distribution across functional groups reveals that the piperidine component contributes significantly to the overall mass. The 2,2,6,6-tetramethylpiperidin-4-yl group has a molecular formula of C₉H₁₈N and contributes approximately 140.3 grams per mole to the total molecular weight. The substituted benzenesulfonamide portion accounts for the remaining mass, with the chloro, ethoxy, and methyl substituents each contributing to the compound's overall molecular properties.

Substituent Configuration and Stereochemical Considerations

The substituent configuration in this compound follows a specific pattern that influences both chemical reactivity and physical properties. The benzene ring contains three substituents positioned at the 2, 4, and 5 positions, creating a unique electronic environment. The ethoxy group at position 2 provides electron-donating character through both inductive and resonance effects, while the chlorine atom at position 5 exerts electron-withdrawing influence through inductive effects.

The methyl group at position 4 serves as a weak electron-donating group through hyperconjugation, contributing to the overall electronic distribution within the aromatic system. This substitution pattern creates an asymmetric electronic environment that can influence the compound's reactivity toward electrophilic and nucleophilic reagents. Comparison with 5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide, which shares the same benzene ring substitution pattern but has a different nitrogen substituent, demonstrates how the aromatic substitution pattern remains consistent across related compounds.

The stereochemical considerations for this compound primarily center around the piperidine ring conformation and the potential for restricted rotation around the sulfonamide bond. The 2,2,6,6-tetramethylpiperidine ring adopts a chair conformation, with the four methyl groups occupying equatorial positions to minimize steric interactions. This conformational preference is well-established for tetramethylpiperidine derivatives and contributes to the compound's overall three-dimensional structure.

| Stereochemical Feature | Configuration | Impact on Structure |

|---|---|---|

| Piperidine ring conformation | Chair form | Minimizes steric strain |

| Methyl group positions | Equatorial | Reduces 1,3-diaxial interactions |

| Sulfonamide bond rotation | Partially restricted | Creates conformational preferences |

| Benzene ring planarity | Planar | Maintains aromatic character |

The sulfonamide linkage between the benzene ring and piperidine moiety exhibits partial double bond character due to resonance between the nitrogen lone pair and the sulfur-oxygen bonds. This resonance interaction restricts rotation around the sulfur-nitrogen bond, creating potential for conformational isomerism. The steric bulk of the 2,2,6,6-tetramethylpiperidin-4-yl group further influences the preferred conformations around this bond.

Analysis of related compounds provides additional insights into stereochemical behavior. The compound N,N-bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide contains two tetramethylpiperidine groups attached to an aromatic system, demonstrating how multiple hindered amine units can be incorporated into complex molecular architectures. This example illustrates the versatility of the tetramethylpiperidine moiety in creating sterically demanding molecular environments.

Properties

IUPAC Name |

5-chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29ClN2O3S/c1-7-24-15-8-12(2)14(19)9-16(15)25(22,23)20-13-10-17(3,4)21-18(5,6)11-13/h8-9,13,20-21H,7,10-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRRMYWDXBLKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group, an ethoxy group, and a piperidine moiety. The aim of this article is to explore the biological activity of this compound based on available research findings.

- Molecular Formula : C18H29ClN2O3S

- Molecular Weight : 389 g/mol

- CAS Number : 714202-93-4

Antimicrobial Activity

Research has highlighted the antimicrobial properties of sulfonamide derivatives. In a study evaluating various benzenesulfonamide compounds, significant antimicrobial activity was observed against several bacterial strains. For instance:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.

- Staphylococcus aureus : MIC of 6.63 mg/mL.

- Pseudomonas aeruginosa and Salmonella typhi also showed notable susceptibility with MIC values around 6.67 mg/mL and 6.45 mg/mL respectively .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides is well-documented. In vivo studies demonstrated that compounds similar to this compound significantly inhibited carrageenan-induced rat paw edema, achieving an inhibition rate of approximately 94% at optimal doses . This suggests that the compound may exert similar anti-inflammatory effects.

Antioxidant Activity

Sulfonamides have also been investigated for their antioxidant capabilities. The antioxidant activities of related compounds were measured using various assays, indicating that some derivatives exhibit comparable efficacy to established antioxidants like Vitamin C . This property is particularly valuable in mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides often correlates with their structural components. The presence of the tetramethylpiperidine moiety is believed to enhance solubility and bioavailability, potentially contributing to the observed biological effects. Modifications in the sulfonamide group can lead to variations in potency and spectrum of activity against different pathogens.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on various benzenesulfonamides where this compound was included among the tested compounds. Results indicated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties of sulfonamide derivatives demonstrated that compounds structurally similar to our target compound effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

5-Bromo-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

- Structural Difference : Bromine replaces chlorine at the 5-position.

- Molecular Formula : C₁₈H₂₉BrN₂O₃S (vs. C₁₈H₂₉ClN₂O₃S for the chloro analogue).

- Molecular Weight : 433.4 g/mol (vs. 388.95 g/mol for the chloro compound).

- Bromine’s larger atomic radius may sterically hinder interactions with biological targets compared to chlorine .

| Property | Chloro Derivative | Bromo Derivative |

|---|---|---|

| Molecular Weight | 388.95 | 433.4 |

| Halogen Atomic Radius | 0.79 Å (Cl) | 1.14 Å (Br) |

| LogP (Predicted) | ~3.2 | ~3.8 |

Piperidinyl-Modified Analogues

N-(4-Chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide (ChemBridge-5849968)

- Structural Difference : Ethanediamide replaces benzenesulfonamide; chloro substituent is on a phenyl ring instead of benzene.

- Implications :

Polymer-Stabilizing Analogues

Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate

- Structural Difference : Sebacate ester replaces benzenesulfonamide.

- Applications : Used as a light stabilizer in polymers.

- Implications: The ester linkage enhances compatibility with hydrophobic polymer matrices.

Quinoline-Based Sulphonamides

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (BP 27791)

- Structural Difference: Quinoline core with cyano and fluoro substituents replaces benzene.

- Implications: The quinoline scaffold may improve DNA intercalation or topoisomerase inhibition.

Key Research Findings

- Bioactivity : Chloro and bromo benzenesulfonamides exhibit divergent binding affinities in enzyme assays. For example, the chloro derivative showed 30% higher inhibition of carbonic anhydrase isoforms than the bromo analogue in preliminary studies .

- Stability : The tetramethylpiperidinyl group in all analogues contributes to radical scavenging, with the sebacate ester derivative demonstrating superior UV stability in polypropylene films (95% retention after 1,000 hours vs. 80% for sulfonamide derivatives) .

- Solubility : Sulphonamide derivatives generally exhibit lower aqueous solubility (e.g., chloro derivative: ~0.5 mg/mL) compared to ester-linked analogues (~2.1 mg/mL) due to reduced polarity .

Preparation Methods

Sulfonation and Chlorination

The benzenesulfonyl chloride intermediate is synthesized via sulfonation of a substituted benzene derivative followed by chlorination:

-

Sulfonation : 5-Chloro-2-ethoxy-4-methylbenzene is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid.

-

Chlorination : The sulfonic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux (40–50°C) for 4–6 hours, achieving >90% conversion to the sulfonyl chloride.

Key Parameters :

-

Excess SOCl₂ (2.5–3.0 equivalents) ensures complete conversion.

-

Anhydrous conditions prevent hydrolysis to the sulfonic acid.

Preparation of 2,2,6,6-Tetramethyl-4-Piperidinylamine

Catalytic Hydrogenation of 2,2,6,6-Tetramethyl-4-Piperidone

The piperidinylamine is synthesized from 2,2,6,6-tetramethyl-4-piperidone via catalytic hydrogenation:

-

Substrate : 2,2,6,6-Tetramethyl-4-piperidone (CAS No. 2403-88-5).

-

Catalyst : Raney nickel (5–10 wt%) in methanol.

-

Conditions : Hydrogen pressure of 3–5 MPa at 80–100°C for 6–8 hours.

Mechanistic Insight :

The ketone group is reduced to a secondary amine via hydrogenolysis, with the steric hindrance of the tetramethyl groups necessitating elevated temperatures and pressures.

Sulfonamide Bond Formation

Coupling Reaction Optimization

The final step involves reacting the sulfonyl chloride (Section 2) with the piperidinylamine (Section 3) under basic conditions:

Procedure :

-

Reagents :

-

Workup : The reaction mixture is quenched in ice water, filtered, and recrystallized from ethanol.

Critical Factors :

-

Solvent Choice : DMF enhances nucleophilicity of the amine while solubilizing both reactants.

-

Base : K₂CO₃ neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sulfonylation-Amination

A modified approach combines sulfonation, chlorination, and amination in a single reactor:

Solid-Phase Synthesis

Immobilized sulfonyl chloride on silica gel reacts with the amine in THF at 25°C for 24 hours, yielding 65–70% product. While milder, this method is less industrially viable due to scalability issues.

Table 1: Comparison of Sulfonamide Formation Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional (K₂CO₃) | 120°C, 2 h, DMF | 78–85 | 98–99 | High |

| One-Pot | 40–50°C, 6 h, DCM | 70–75 | 90–92 | Moderate |

| Solid-Phase | 25°C, 24 h, THF | 65–70 | 95–97 | Low |

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Optimization

Recrystallization from ethanol/water (4:1) increases purity from 92% to >99%, as confirmed by HPLC (C18 column, acetonitrile/water 70:30).

Industrial-Scale Production Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.